4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride
Description
4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride is a bicyclic amine derivative with a methoxy (-OCH₃) substituent at the 4-position of the bicyclo[2.2.2]octane scaffold.
Properties
IUPAC Name |
4-methoxybicyclo[2.2.2]octan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-9-5-2-8(10,3-6-9)4-7-9;/h2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNKDDJSQATTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(CC1)(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-38-2 | |
| Record name | Bicyclo[2.2.2]octan-1-amine, 4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135908-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride typically involves the following steps:
Formation of the bicyclic structure: The bicyclo[2.2.2]octane framework is constructed through a series of cyclization reactions.
Introduction of the methoxy group: A methoxy group is introduced at the 4-position of the bicyclic structure using appropriate reagents and conditions.
Amination: The amine group is introduced at the 1-position of the bicyclic structure.
Formation of the hydrochloride salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Pharmaceutical Research
4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride serves as a crucial building block in drug development, particularly for compounds targeting neurological disorders. Its ability to modify biological activity through structural changes makes it a candidate for creating new therapeutic agents.
Case Study:
- A study highlighted its use in synthesizing derivatives that act on neurotransmitter systems, which could lead to novel treatments for conditions such as depression and anxiety disorders .
Organic Chemistry
In organic synthesis, this compound is utilized for creating various bicyclic derivatives that serve as intermediates in the production of natural products such as terpenes and alkaloids.
Key Reactions:
- Alkylation with bromoarenes.
- Formation of oxo-substituted bicyclo[2.2.2]octanes via oxidation processes using transition metal catalysts .
Future Directions and Research Opportunities
Given its structural uniqueness and versatility, further research into this compound could yield significant advancements in medicinal chemistry, particularly in the development of targeted therapies for complex diseases.
Potential Areas for Exploration:
- Investigation of its pharmacokinetics and pharmacodynamics.
- Development of more efficient synthesis methods to enhance yield and reduce costs.
- Exploration of its interactions with various biological targets to identify new therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key molecular parameters of 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride and its analogs:
Pharmacological and Clinical Findings
- 4-Phenyl Derivative (EXP 561): Demonstrated preclinical antidepressant activity by antagonizing tetrabenazine-induced sedation and inhibiting hypothermia, akin to imipramine.
- 4-Methyl Derivative : Used in in vivo formulations with DMSO, PEG300, and Tween 80, suggesting moderate solubility in polar solvents .
Key Takeaways
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance stability but may reduce solubility, while methoxy and methyl groups improve lipophilicity.
- Pharmacological Gaps: Limited clinical data exist for most analogs except EXP 561, underscoring the need for further studies on the 4-methoxy derivative.
- Synthetic Challenges : Fluorinated derivatives require specialized synthetic routes, increasing production complexity compared to alkyl-substituted analogs.
Biological Activity
4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride is a bicyclic amine compound notable for its unique structural framework and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 171.25 g/mol. The compound features a methoxy group that enhances its solubility and reactivity in biological systems.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 171.25 g/mol |
| CAS Number | 135908-38-2 |
| SMILES | COC12CCC(CC1)(CC2)N |
This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes:
- Receptor Modulation : The compound has been shown to act on sigma receptors, which are implicated in pain modulation and neuroprotection.
- Enzyme Interaction : It may influence the activity of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Analgesic Effects : Preliminary studies suggest that this compound may enhance the analgesic effects of opioids by modulating sigma receptor activity, thereby reducing opioid tolerance.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Study 1: Analgesic Activity
In a controlled study, the analgesic properties of this compound were evaluated in rodent models of pain. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an adjunct therapy in pain management.
Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential application in treating bacterial infections.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| Bicyclo[2.2.2]octan-1-amine hydrochloride | Bicyclic Amine | Lacks methoxy substitution | Limited activity |
| N-Methylbicyclo[2.2.2]octan-1-amine hydrochloride | Methylated Bicyclic Amine | Enhanced binding affinity | Different activity patterns |
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride | Carboxylate Derivative | Contains a carboxylate group | Varies significantly |
Q & A
Q. Basic Research Focus :
- NMR : -NMR (D2O) shows distinct signals for methoxy (δ 3.3 ppm) and bridgehead protons (δ 2.1–2.5 ppm). -NMR confirms bicyclic rigidity via quaternary carbon shifts (δ 35–45 ppm) .
- IR : Strong bands at 2800–3000 cm (C-H stretch) and 1600 cm (N-H bend) .
Advanced Application : - DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR/IR spectra and validate experimental data .
How does this compound interact with lanthanide complexes, and what implications does this have for material science?
Advanced Research Focus :
Bicyclic amines act as ligands in lanthanide-cryptand complexes. Evidence from Eu(NO)·(2.2.2)·HO shows:
- Coordination Behavior : The rigid bicyclic framework stabilizes lanthanide ions via N-donor binding, enhancing luminescence properties .
Experimental Design : - Synthesis : React the amine with La(NO) in acetonitrile under inert conditions.
- Characterization : Use TGA/DSC to assess thermal stability and UV-Vis for emission spectra.
What are the challenges in achieving enantiomeric purity for bicyclo[2.2.2]octan-1-amine derivatives, and how can chiral resolution be optimized?
Advanced Research Focus :
Chiral bicyclo[2.2.2]octane amines (e.g., (3S)-3-aminoquinuclidine dihydrochloride) require asymmetric synthesis or resolution. Contradictions arise in:
- Resolution Efficiency : Diastereomeric salt formation (e.g., using L-tartaric acid) yields <70% ee in some protocols vs. >90% in others .
Methodological Improvements : - HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol for baseline separation.
- Kinetic Resolution : Apply enzymes (e.g., lipases) for enantioselective acylation .
How do stability studies inform storage and handling protocols for this compound?
Q. Basic Research Focus :
- Degradation Pathways : Hydrolysis of the methoxy group in aqueous media (pH < 3 or >9) forms bicyclo[2.2.2]octan-1-ol .
Recommendations : - Storage : -20°C in argon-sealed vials.
- Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to prevent decomposition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
